4-Bromo-N-ethyl-3-methylbenzamide CAS 1020252-82-7
4-Bromo-N-ethyl-3-methylbenzamide CAS 1020252-82-7
An In-Depth Technical Guide to 4-Bromo-N-ethyl-3-methylbenzamide (CAS 1020252-82-7)
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Overview
4-Bromo-N-ethyl-3-methylbenzamide is a substituted aromatic amide that serves as a highly versatile building block in modern synthetic and medicinal chemistry. Its structure is characterized by three key functional regions: a stable benzamide core, a reactive aryl bromide, and a specific substitution pattern that influences its physicochemical properties. The bromine atom at the 4-position provides a crucial synthetic handle for advanced cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] The N-ethylamide group is a common feature in biologically active molecules, contributing to hydrogen bonding capabilities and metabolic stability.[3][4] This guide provides a detailed examination of its synthesis, characterization, potential applications, and safe handling protocols, designed to empower researchers in leveraging this compound for novel discovery programs.
Physicochemical & Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs. Standard analytical techniques are essential for confirming its identity and purity post-synthesis.
Table 1: Core Compound Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1020252-82-7 | [5] |
| Molecular Formula | C₁₀H₁₂BrNO | [6][7] |
| Molecular Weight | 242.11 g/mol | [8] |
| IUPAC Name | 4-bromo-N-ethyl-3-methylbenzamide | N/A |
| Appearance | Expected to be a white to off-white solid | Inferred from analogs[9] |
| Purity (Typical) | ≥97% |[6] |
Expected Spectroscopic Data:
-
¹H NMR: Distinct signals are expected for the aromatic protons, the ethyl group's methylene (quartet) and methyl (triplet), and the methyl group on the benzene ring (singlet). The amide proton may appear as a broad signal.
-
¹³C NMR: Unique carbon signals for the carbonyl group (~165-170 ppm), the aromatic carbons (with C-Br showing a characteristic shift), and the aliphatic carbons of the ethyl and methyl groups.
-
Mass Spectrometry (MS): The molecular ion peak (M+) and the isotopic pattern characteristic of a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio) would be definitive.
-
Infrared (IR) Spectroscopy: Key stretches would include the N-H bond (~3300 cm⁻¹), C=O of the amide (~1640 cm⁻¹), and C-Br bond in the lower frequency region.
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of 4-Bromo-N-ethyl-3-methylbenzamide is fundamentally an amide bond formation reaction. Direct condensation of the parent carboxylic acid (4-bromo-3-methylbenzoic acid) and ethylamine is inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[10] Therefore, activation of the carboxylic acid is a mandatory prerequisite for achieving high yields. Two primary, robust, and scalable methodologies are presented below.
Synthesis Route 1: The Acyl Chloride Pathway
This classic two-step, one-pot approach, often referred to as the Schotten-Baumann reaction, proceeds through a highly reactive acyl chloride intermediate.[10][11] The initial step involves converting the relatively unreactive carboxylic acid into a much more electrophilic acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then immediately reacted with ethylamine, with a non-nucleophilic base added to scavenge the HCl byproduct, driving the reaction to completion.[12]
Caption: Synthesis via the Acyl Chloride Intermediate.
Step-by-Step Experimental Protocol:
-
Activation: To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added if oxalyl chloride is used.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl or CO/CO₂).
-
Solvent Removal: Once the formation of the acyl chloride is complete, remove the solvent and excess chlorinating agent under reduced pressure.
-
Amination: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
Addition of Amine and Base: Slowly add a solution of ethylamine (1.1 eq) and a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in DCM.[12]
-
Final Reaction: Stir the reaction mixture at room temperature for 8-16 hours.[10]
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final compound.
Synthesis Route 2: Direct Amide Coupling
Modern amide synthesis heavily relies on coupling reagents that facilitate the reaction in a single step without isolating an intermediate.[4] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][13] This intermediate is susceptible to nucleophilic attack by the amine. The addition of catalysts like 4-dimethylaminopyridine (DMAP) or additives such as 1-hydroxybenzotriazole (HOBt) is crucial; they act as acyl transfer agents, improving yields and suppressing side reactions like racemization.[14]
Caption: General Workflow for Direct Amide Coupling.
Step-by-Step Experimental Protocol:
-
Initial Setup: Dissolve 4-bromo-3-methylbenzoic acid (1.0 eq), ethylamine (1.1 eq), HOBt (1.0 eq), and a catalytic amount of DMAP in an anhydrous solvent like acetonitrile (CH₃CN) or DCM.[14]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.1 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material via silica gel column chromatography to obtain the pure product.
Synthetic Utility & Research Applications
The true value of 4-Bromo-N-ethyl-3-methylbenzamide lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the field of drug discovery.
The Aryl Bromide as a Cross-Coupling Handle
The bromine atom on the aromatic ring is not an inert substituent; it is a prime reaction site for palladium-catalyzed cross-coupling reactions.[1] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis.
-
Suzuki Coupling: Reaction with an arylboronic acid introduces a new aryl or heteroaryl group, creating biaryl structures common in kinase inhibitors and other targeted therapies.[1]
-
Heck Coupling: Reaction with an alkene can be used to install vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with an amine allows for the installation of a secondary or tertiary amine, replacing the bromine.
-
Sonogashira Coupling: Reaction with a terminal alkyne introduces carbon-carbon triple bonds.
Caption: Application in Suzuki Cross-Coupling Reactions.
Potential as a Bioactive Scaffold
The benzamide functional group is a well-established pharmacophore found in numerous approved drugs. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) facilitates strong interactions with biological targets. Furthermore, related bromo-methyl-phenyl carboxamide structures have demonstrated promising biological activities, including antibacterial efficacy against extensively drug-resistant (XDR) pathogens and enzyme inhibition.[15] This suggests that libraries derived from 4-Bromo-N-ethyl-3-methylbenzamide could be valuable sources of novel therapeutic agents.
Safety & Handling
No specific safety data sheet (SDS) is available for CAS 1020252-82-7. Therefore, precautions must be based on data from structurally similar and precursor chemicals.[16][17][18] This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.
Table 2: Inferred Hazard Profile and Precautions
| Category | Information & Recommendations |
|---|---|
| GHS Hazard Statements (Inferred) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[18][19] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory. |
| Handling | Avoid creating dust. Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.[16] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[16] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or water courses. |
Conclusion
4-Bromo-N-ethyl-3-methylbenzamide is more than a simple chemical; it is an enabling tool for chemical innovation. Its synthesis is achievable through well-established and reliable amide bond formation protocols. The strategic placement of the aryl bromide transforms the molecule into a powerful building block, opening a gateway to a vast chemical space through proven cross-coupling chemistries. For researchers in drug discovery and materials science, this compound represents a valuable starting point for the development of novel, high-value molecules.
References
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Vankalapati, A., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
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ChemBK. (2024). Benzamide, N-ethyl-. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
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Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Retrieved from [Link]
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Chembeasy. (n.d.). 4-Bromo-N-ethyl-3-methylbenzamide [1020252-82-7]. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N,N-diethylbenzamide. Retrieved from [Link]
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Hussain, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]
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Chemsrc. (2025). 4-Bromo-N-methylbenzamide | CAS#:27466-83-7 | Material Safety Data Sheet. Retrieved from [Link]
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